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Compound of Interest

Compound Name: 3-Fluoro-2-nitrobenzonitrile

Cat. No.: B1331573 Get Quote

Spectroscopic Data for 3-Fluoro-2-
nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Fluoro-2-nitrobenzonitrile (CAS No: 1000339-52-5), a key intermediate in various synthetic

applications. Due to the limited availability of public experimental spectra, this document

presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR)

and Mass Spectrometry (MS) characteristics derived from its structural features. Detailed,

generalized experimental protocols for acquiring such data are also included to facilitate

laboratory work.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Fluoro-2-nitrobenzonitrile is presented

below.
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Property Value Source

CAS Number 1000339-52-5 [1][2]

Molecular Formula C₇H₃FN₂O₂ [1][2]

Molecular Weight 166.11 g/mol [1]

Exact Mass 166.01785550 Da [1]

Appearance Solid (predicted)

SMILES
C1=CC(=C(C(=C1)F)--

INVALID-LINK--[O-])C#N
[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Fluoro-2-
nitrobenzonitrile. These values are calculated based on computational models and should be

considered as estimations. Experimental verification is recommended.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.05 ddd
J(H,H) ≈ 8.0, J(H,F) ≈

5.0, J(H,H) ≈ 1.0
H-6

~7.85 ddd
J(H,H) ≈ 8.0, J(H,H) ≈

7.5, J(H,F) ≈ 1.0
H-4

~7.50 t J(H,H) ≈ 8.0 H-5

Note: The aromatic protons will exhibit complex splitting patterns due to proton-proton and

proton-fluorine couplings.

¹³C NMR (Carbon NMR) Data (Predicted)
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Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

~160 (d) ¹J(C,F) ≈ 260 C-3

~145 (d) ²J(C,F) ≈ 15 C-2

~135 (d) ⁴J(C,F) ≈ 3 C-4

~130 (s) C-5

~125 (d) ³J(C,F) ≈ 5 C-6

~115 (s) CN

~110 (d) ²J(C,F) ≈ 20 C-1

Note: Carbon atoms are coupled to the fluorine atom, resulting in doublets (d) with

characteristic coupling constants. Carbons not coupled to fluorine appear as singlets (s).

IR (Infrared) Spectroscopy Data (Expected)
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2230 Strong C≡N (Nitrile) Stretch

~1600, 1480 Medium-Strong Aromatic C=C Bending

~1530, 1350 Strong, Strong
Asymmetric & Symmetric NO₂

Stretch

~1250 Strong C-F Stretch

Mass Spectrometry (MS) Data (Expected)
Ionization Method: Electron Ionization (EI)
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m/z (Mass-to-Charge
Ratio)

Relative Intensity Possible Fragment

166 High [M]⁺ (Molecular Ion)

136 Medium [M - NO]⁺

120 Medium [M - NO₂]⁺

107 Medium [M - CN - NO]⁺

93 Low [C₆H₂F]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a solid organic

compound such as 3-Fluoro-2-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR).

Transfer the sample into a clean, dry NMR tube.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nucleus (¹H or ¹³C).
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Data Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay.

For ¹H NMR, a 45° or 90° pulse is typically used. For quantitative ¹³C NMR, a longer

relaxation delay is necessary.

Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Sample Preparation (KBr Pellet):

Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate

mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:
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Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample

compartment.

Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile solid, a direct insertion probe can be used. A small amount of the sample is

placed in a capillary tube at the end of the probe.

The probe is inserted into the ion source, and the sample is heated to induce vaporization.

Ionization (Electron Ionization - EI):

The vaporized sample molecules are bombarded with a high-energy electron beam

(typically 70 eV).

This causes the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

A detector records the abundance of ions at each m/z value.
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The instrument software generates a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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